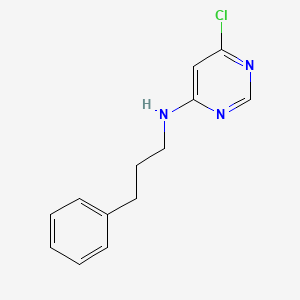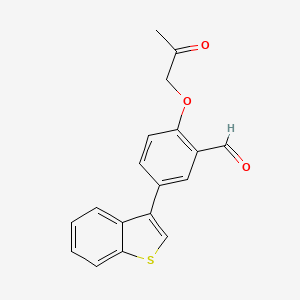
5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde
Overview
Description
5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde is a complex organic compound characterized by its benzothiophene and benzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde typically involves multi-step organic reactions. One common approach is the coupling of 1-benzothiophene-3-yl with 2-(2-oxopropoxy)benzaldehyde under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It has been studied for its potential antimicrobial properties, showing activity against various microorganisms.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases where benzothiophene derivatives have shown promise.
Industry: The compound's unique properties make it valuable in the production of advanced materials, such as organic field-effect transistors (OFETs) and photoswitchable fluorescent materials.
Mechanism of Action
The mechanism by which 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde is structurally similar to other benzothiophene derivatives, such as 5-chloro-1-benzothiophen-3-yl)methanamine and benzothieno[3,2-b]benzothiophene (BTBT).
Uniqueness:
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile open doors to innovative applications and advancements in multiple fields.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
5-(1-benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3S/c1-12(20)10-21-17-7-6-13(8-14(17)9-19)16-11-22-18-5-3-2-4-15(16)18/h2-9,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUGKUZPNAGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=C(C=C(C=C1)C2=CSC3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


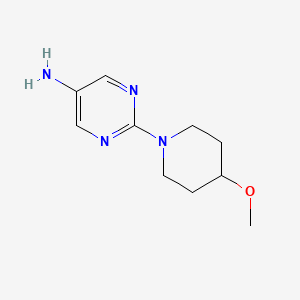
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-one](/img/structure/B1465417.png)
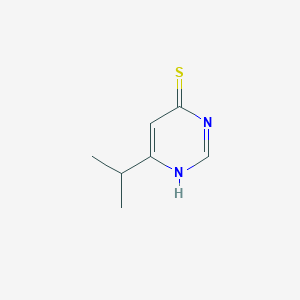
![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B1465419.png)
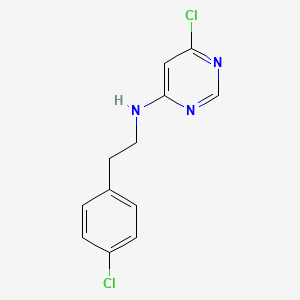
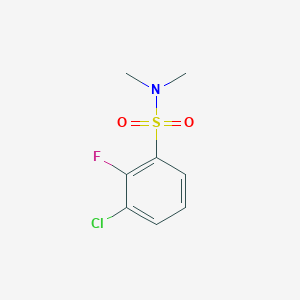
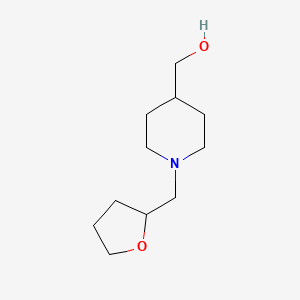
amine](/img/structure/B1465425.png)
![3-[(4-Aminophenyl)methyl]-1-phenylurea](/img/structure/B1465427.png)
![2-Ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1465430.png)
